molecular formula C23H22F3N3 B5588631 4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine

4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine

Cat. No.: B5588631
M. Wt: 397.4 g/mol
InChI Key: GVKUGPCEFUYALX-JVWAILMASA-N
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Description

4-(1-Naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine is a piperazine-derived Schiff base characterized by a 1-naphthylmethyl substituent on the piperazine ring and a 2-trifluoromethylbenzylidene imine group.

Properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3/c24-23(25,26)22-11-4-2-7-19(22)16-27-29-14-12-28(13-15-29)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKUGPCEFUYALX-JVWAILMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Electron-Withdrawing vs. Benzyloxy substituents () introduce oxygen atoms, which may facilitate hydrogen bonding but increase molecular weight and polarity .

Lipophilicity and Steric Effects :

  • The 1-naphthylmethyl group (common across all compounds) contributes to high lipophilicity, favoring membrane permeability.
  • The 2-chlorobenzyl group () adds steric bulk and moderate electron-withdrawing effects, contrasting with the CF₃ group ’s compact size but stronger electronic influence .

Molecular Weight Trends :

  • The target compound (~397 g/mol) falls between the unsubstituted analog (, g/mol) and bulkier derivatives like (435 g/mol). Higher molecular weights in and correlate with extended substituents (e.g., benzyloxy), which may impact bioavailability .

Hypothetical Research Implications

While the evidence lacks biological data, structural comparisons suggest:

  • The CF₃ group in the target compound could improve metabolic stability over ’s unsubstituted analog but reduce solubility compared to dimethylamino-substituted derivatives () .
  • Benzyloxy -containing compounds () might exhibit enhanced binding to polar targets (e.g., enzymes with hydrophilic active sites), whereas the target compound’s CF₃ group could favor interactions with hydrophobic pockets .

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